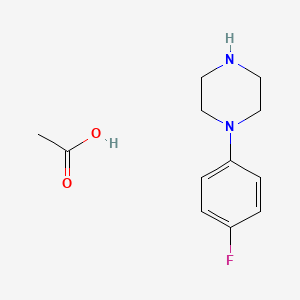
1-(p-Fluorophenyl)piperazinium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Fluorophenyl)piperazinium acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a p-fluorophenyl group and an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Fluorophenyl)piperazinium acetate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1-(p-fluorophenyl)piperazine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the acetate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(p-Fluorophenyl)piperazinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The p-fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(p-Fluorophenyl)piperazinium acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(p-Fluorophenyl)piperazinium acetate involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist or antagonist at certain receptor sites, particularly serotonin receptors. This interaction can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromophenyl)piperazine: Similar structure with a bromine atom instead of a fluorine atom.
1-(3-Chloro-4-fluorophenyl)piperazine: Contains both chlorine and fluorine atoms on the phenyl ring.
Para-Fluorophenylpiperazine: A closely related compound with similar pharmacological properties.
Uniqueness
1-(p-Fluorophenyl)piperazinium acetate is unique due to its specific substitution pattern and the presence of the acetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
94135-91-8 |
|---|---|
Formule moléculaire |
C12H17FN2O2 |
Poids moléculaire |
240.27 g/mol |
Nom IUPAC |
acetic acid;1-(4-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H13FN2.C2H4O2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;1-2(3)4/h1-4,12H,5-8H2;1H3,(H,3,4) |
Clé InChI |
WONJAZCBCOIPRF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CN(CCN1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


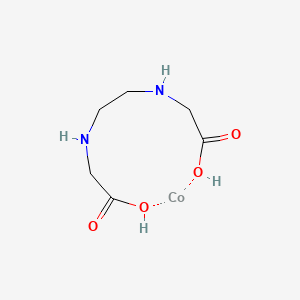
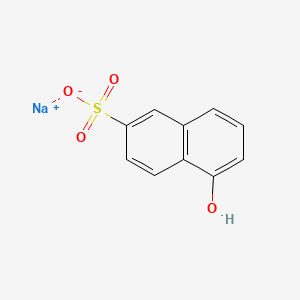
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
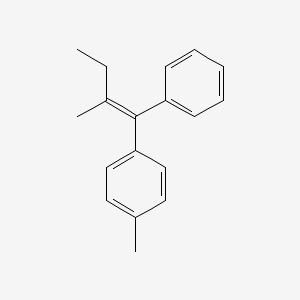
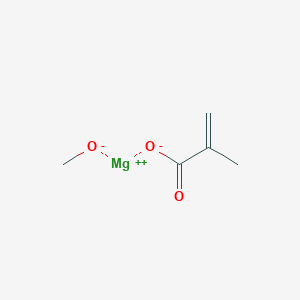
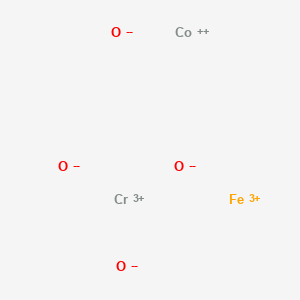

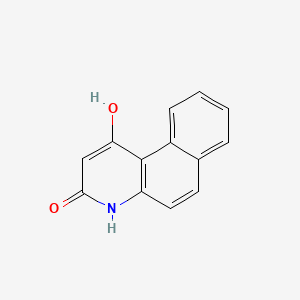
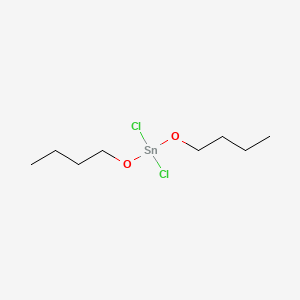
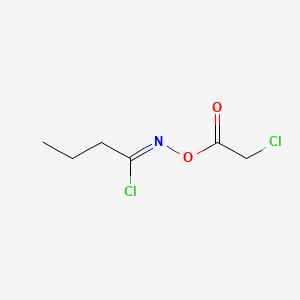
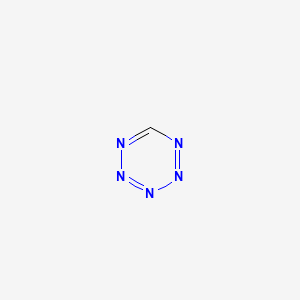
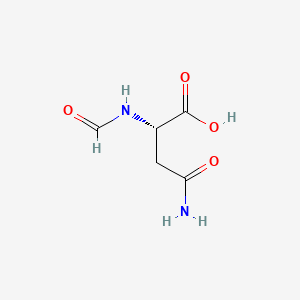
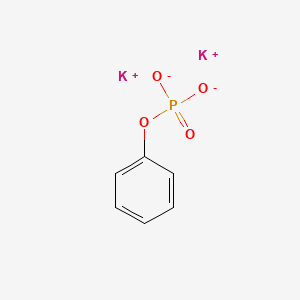
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
